Ethyl acetamidocyanoacetate

Description

Properties

IUPAC Name |

ethyl 2-acetamido-2-cyanoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O3/c1-3-12-7(11)6(4-8)9-5(2)10/h6H,3H2,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLIRLABNGAZSHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C#N)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501292093 | |

| Record name | Ethyl 2-(acetylamino)-2-cyanoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501292093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4977-62-2 | |

| Record name | Ethyl 2-(acetylamino)-2-cyanoacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4977-62-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl acetamidocyanoacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004977622 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl acetamidocyanoacetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49313 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl acetamidocyanoacetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8691 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 2-(acetylamino)-2-cyanoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501292093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl acetamidocyanoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.295 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Ethyl Acetamidocyanoacetate: Core Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-acetamido-2-cyanoacetate is a versatile and highly valuable intermediate compound in the field of organic synthesis. Its unique molecular architecture, featuring acetamido, cyano, and ethyl ester functional groups, provides multiple reactive centers, making it a crucial building block for the synthesis of a wide array of complex molecules. This technical guide provides a comprehensive overview of the fundamental properties of ethyl acetamidocyanoacetate, including its physicochemical characteristics, spectral data, and safety information. Detailed experimental protocols for its synthesis and purification are presented, alongside an exploration of its reactivity and diverse applications, particularly in the development of pharmaceuticals and heterocyclic compounds.

Chemical and Physical Properties

Ethyl acetamidocyanoacetate is also known by several synonyms, including N-Acetyl-2-cyanoglycine ethyl ester and Ethyl (acetylamino)(cyano)acetate.[1] It is commercially available and widely used in research and industrial settings. The fundamental identifiers and physicochemical properties of ethyl acetamidocyanoacetate are summarized in the table below. The physical state of the compound has been described as both a white crystalline solid and a colorless to pale yellow liquid or solid, which may depend on its purity and the ambient conditions.[2]

| Property | Value | Reference |

| IUPAC Name | ethyl 2-acetamido-2-cyanoacetate | [1] |

| CAS Number | 4977-62-2 | [1] |

| Molecular Formula | C₇H₁₀N₂O₃ | [1] |

| Molecular Weight | 170.17 g/mol | [1] |

| Appearance | White crystalline solid / Colorless to pale yellow liquid or solid | [2] |

| Melting Point | 128-130 °C | |

| Solubility | Soluble in common organic solvents such as ethanol (B145695), DMSO, and DMF. | [2] |

Spectroscopic Data

The structural elucidation of ethyl acetamidocyanoacetate is confirmed through various spectroscopic techniques. The following tables summarize the key spectral data.

2.1. ¹H NMR Spectroscopy

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~1.3 | Triplet | 3H | -OCH₂CH ₃ |

| ~2.1 | Singlet | 3H | -C(O)CH ₃ |

| ~4.3 | Quartet | 2H | -OCH ₂CH₃ |

| ~5.5 | Singlet | 1H | -CH (CN)NH- |

| ~7.5 | Broad Singlet | 1H | -NH C(O)- |

2.2. ¹³C NMR Spectroscopy

Similarly, the anticipated carbon-13 NMR spectral data is presented below.

| Chemical Shift (ppm) | Assignment |

| ~14 | -OCH₂C H₃ |

| ~23 | -C(O)C H₃ |

| ~60 | -OC H₂CH₃ |

| ~65 | -C H(CN)NH- |

| ~115 | -C N |

| ~165 | -C (O)O- |

| ~170 | -NHC (O)- |

2.3. Infrared (IR) Spectroscopy

The NIST WebBook provides a condensed phase IR spectrum for ethyl acetamidocyanoacetate. Key absorption bands are indicative of its functional groups.

| Wavenumber (cm⁻¹) | Functional Group |

| ~3300 | N-H Stretch (Amide) |

| ~2900 | C-H Stretch (Aliphatic) |

| ~2250 | C≡N Stretch (Nitrile) |

| ~1750 | C=O Stretch (Ester) |

| ~1680 | C=O Stretch (Amide I) |

| ~1550 | N-H Bend (Amide II) |

2.4. Mass Spectrometry (MS)

The mass spectrum of ethyl acetamidocyanoacetate shows a molecular ion peak consistent with its molecular weight.

| m/z | Interpretation |

| 170 | [M]⁺ |

Synthesis and Experimental Protocols

Ethyl acetamidocyanoacetate is typically synthesized from its precursor, ethyl cyanoacetate (B8463686). The following sections provide detailed experimental protocols for the synthesis of ethyl cyanoacetate and its subsequent conversion to ethyl acetamidocyanoacetate.

3.1. Synthesis of Ethyl Cyanoacetate

A common method for the preparation of ethyl cyanoacetate is through the esterification of cyanoacetic acid with ethanol, often catalyzed by a strong acid like sulfuric acid.[3][4]

Materials:

-

Cyanoacetic acid

-

Absolute ethanol

-

Concentrated sulfuric acid

-

Sodium carbonate (for neutralization)

-

Benzene or other suitable solvent for extraction

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate (for drying)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve cyanoacetic acid in absolute ethanol. The molar ratio of cyanoacetic acid to ethanol can be optimized, with ratios around 1:3.5 being effective.[3]

-

With stirring, slowly add concentrated sulfuric acid to the solution. An exothermic reaction will occur, so cooling may be necessary.

-

Heat the reaction mixture to reflux for a period of 3-4 hours.[3]

-

After reflux, allow the mixture to cool to room temperature.

-

Neutralize the excess sulfuric acid by carefully adding a saturated solution of sodium carbonate until the effervescence ceases.

-

Extract the ethyl cyanoacetate from the aqueous layer using a suitable organic solvent like benzene.

-

Wash the organic extract with water and then with a saturated brine solution.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent and remove the solvent under reduced pressure.

-

The crude ethyl cyanoacetate can be purified by vacuum distillation.

3.2. Synthesis of Ethyl Acetamidocyanoacetate

The synthesis of ethyl acetamidocyanoacetate involves the N-acetylation of an amino precursor, which can be derived from ethyl cyanoacetate. A plausible synthetic route involves the amination of a suitable derivative of ethyl cyanoacetate followed by acetylation. A direct and efficient method involves the reaction of ethyl 2-amino-2-cyanoacetate with acetic anhydride (B1165640).

Materials:

-

Ethyl 2-amino-2-cyanoacetate

-

Acetic anhydride

-

Pyridine (B92270) (as a catalyst and base)

-

Diethyl ether or other suitable organic solvent

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve ethyl 2-amino-2-cyanoacetate in a suitable solvent such as diethyl ether in a round-bottom flask.

-

Add a catalytic amount of pyridine to the solution.

-

Cool the mixture in an ice bath and slowly add acetic anhydride dropwise with stirring.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours or until completion is indicated by TLC analysis.

-

Quench the reaction by slowly adding a saturated solution of sodium bicarbonate to neutralize any unreacted acetic anhydride and acetic acid byproduct.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the solution and remove the solvent under reduced pressure to obtain crude ethyl acetamidocyanoacetate.

-

The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

3.3. Purification

Recrystallization is a common method for purifying solid ethyl acetamidocyanoacetate. The choice of solvent is crucial and can be determined by small-scale solubility tests. A common procedure involves dissolving the crude product in a minimal amount of a hot solvent in which it is soluble, and then allowing the solution to cool slowly to induce crystallization. The purified crystals are then collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Reactivity and Applications

Ethyl acetamidocyanoacetate is a trifunctional molecule, and its reactivity is centered around the ester, nitrile, and acetamido groups. This multifunctionality makes it a versatile building block in organic synthesis.

4.1. Key Reactions

-

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

-

Transesterification: The ethyl ester can be converted to other esters by reaction with different alcohols in the presence of a suitable catalyst.

-

Reduction: The nitrile group can be reduced to a primary amine, and the ester can be reduced to a primary alcohol using appropriate reducing agents.

-

Cyclization Reactions: The presence of multiple functional groups allows for intramolecular and intermolecular cyclization reactions to form a variety of heterocyclic compounds, such as pyridines, pyrimidines, and thiazoles.

-

Condensation Reactions: The active methylene (B1212753) group adjacent to the cyano and ester groups can participate in condensation reactions, such as the Knoevenagel condensation.

4.2. Applications in Drug Development and Research

Ethyl acetamidocyanoacetate is a key starting material in the synthesis of numerous pharmaceutical compounds. Its ability to be elaborated into complex heterocyclic structures is particularly valuable in medicinal chemistry. It serves as an intermediate in the production of various bioactive molecules, including anti-inflammatory and analgesic agents.[5]

Safety and Handling

Ethyl acetamidocyanoacetate should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat. In case of contact with skin or eyes, the affected area should be flushed with copious amounts of water. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[3][4]

Diagrams

6.1. Synthesis Workflow

Caption: Synthetic pathway for ethyl acetamidocyanoacetate.

6.2. Reactivity Overview

Caption: Reactivity profile of ethyl acetamidocyanoacetate.

References

An In-depth Technical Guide on Ethyl Acetamidocyanoacetate (CAS Number 4977-62-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl acetamidocyanoacetate (CAS No. 4977-62-2), a versatile organic compound, serves as a pivotal intermediate in the synthesis of a wide array of biologically active molecules. Its unique trifunctional structure, featuring an ethyl ester, a cyano group, and an acetamido moiety, allows for diverse chemical transformations, making it a valuable building block in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and key reactions of ethyl acetamidocyanoacetate. It further delves into its applications in the synthesis of amino acids and heterocyclic compounds, including potential therapeutic agents. Detailed experimental protocols and spectral data are presented to facilitate its use in a research and development setting.

Physicochemical Properties

Ethyl acetamidocyanoacetate is a white to off-white crystalline solid.[1] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 4977-62-2 | [2][3][4][5] |

| Molecular Formula | C₇H₁₀N₂O₃ | [4][5] |

| Molecular Weight | 170.17 g/mol | [4][5] |

| Appearance | White to off-white crystalline solid/powder | [1] |

| Melting Point | 125-130 °C | [1][5] |

| Boiling Point | 347.5 ± 27.0 °C at 760 mmHg | [5] |

| Density | 1.2 ± 0.1 g/cm³ | [5] |

| Flash Point | 164.0 ± 23.7 °C | [5] |

| Solubility | Soluble in common organic solvents such as ethanol, DMSO, and DMF. | [2] |

Spectral Data

The structural elucidation of ethyl acetamidocyanoacetate is supported by various spectroscopic techniques.

| Spectroscopy | Key Features |

| ¹H NMR | Data available on PubChem. |

| ¹³C NMR | Data available on PubChem. |

| Infrared (IR) | Data available on NIST WebBook and PubChem. |

| Mass Spectrometry (MS) | Data available on NIST WebBook and PubChem. |

Synthesis

Experimental Protocol: Synthesis of Ethyl 2-amino-2-cyanoacetate (Precursor)

This protocol is based on the reduction of ethyl cyano(hydroxyimino)acetate.

Materials:

-

Ethyl cyano(hydroxyimino)acetate

-

Reducing agent (e.g., Sodium dithionite (B78146) or catalytic hydrogenation setup)

-

Appropriate solvent (e.g., Ethanol, Water)

-

Spray-type Fine Bubble (FB) generator (optional, for enhanced reaction rate)

Procedure:

-

Dissolve ethyl cyano(hydroxyimino)acetate in a suitable solvent.

-

Introduce the reducing agent. If using catalytic hydrogenation, prepare the catalyst (e.g., Palladium on carbon) in the reaction vessel.

-

For enhanced reaction efficiency, a spray-type FB generator can be used to introduce hydrogen gas.

-

Maintain the reaction at a controlled temperature and pressure, monitoring the progress by techniques such as Thin Layer Chromatography (TLC).

-

Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure.

-

The crude ethyl 2-amino-2-cyanoacetate can be purified by recrystallization or column chromatography.

Note: This is a generalized procedure and requires optimization for specific laboratory conditions.

Conceptual Acetylation to Ethyl Acetamidocyanoacetate

The subsequent step would involve the N-acetylation of the synthesized ethyl 2-amino-2-cyanoacetate.

Conceptual Workflow:

References

- 1. Growth inhibitory effect of ethyl acetate-soluble fraction of Cynara cardunculus L. in leukemia cells involves cell cycle arrest, cytochrome c release and activation of caspases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. researchgate.net [researchgate.net]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. rsc.org [rsc.org]

An In-depth Technical Guide to Ethyl Acetamidocyanoacetate

This guide provides a comprehensive overview of the molecular structure, properties, and synthesis of ethyl acetamidocyanoacetate, a key intermediate in various synthetic applications. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Molecular Structure and Properties

Ethyl acetamidocyanoacetate, with the IUPAC name ethyl 2-acetamido-2-cyanoacetate, is a chemical compound that features an ethyl ester group, an acetamido group, and a nitrile group attached to a central carbon atom.[1] Its chemical structure and properties are summarized below.

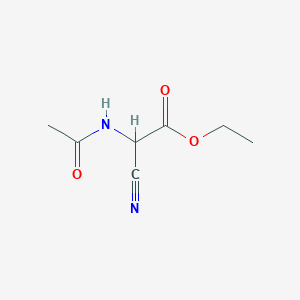

Chemical Structure:

The molecular structure of ethyl acetamidocyanoacetate can be represented as follows:

Caption: Molecular structure of ethyl acetamidocyanoacetate.

Quantitative Molecular Data:

| Property | Value | Source |

| Molecular Formula | C₇H₁₀N₂O₃ | [1][2][3][4] |

| Molecular Weight | 170.17 g/mol | [1] |

| 170.1659 g/mol | [2][4] | |

| 170.2 g/mol | [3] | |

| 172.15 g/mol | [5] | |

| IUPAC Name | ethyl 2-acetamido-2-cyanoacetate | [1] |

| CAS Number | 4977-62-2 | [2][3][4] |

| Linear Formula | CH₃CONHCH(CN)CO₂C₂H₅ | [6] |

Synonyms:

-

Ethyl 2-(acetylamino)-2-cyanoacetate[1]

This initial section provides the foundational molecular information for ethyl acetamidocyanoacetate. Subsequent sections would typically delve into experimental protocols for its synthesis and characterization, as well as its applications in various chemical syntheses. However, detailed experimental protocols and specific signaling pathways involving this molecule require further literature search.

References

- 1. Ethyl acetamidocyanoacetate | C7H10N2O3 | CID 95422 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethyl acetamidocyanoacetate [webbook.nist.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. Ethyl acetamidocyanoacetate [webbook.nist.gov]

- 5. Ethyl acetamidocyanoacetate - SRIRAMCHEM [sriramchem.com]

- 6. 乙酰氨基氰醋酸乙酯 - N-乙酰基-2-氰甘氨酸乙酯 [sigmaaldrich.com]

An In-depth Technical Guide to the Synthesis of Ethyl Acetamidocyanoacetate for Beginners

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of ethyl acetamidocyanoacetate, a valuable intermediate in the preparation of various biologically active molecules and amino acid derivatives. The following sections detail the synthetic pathway, experimental protocols, and key data for a reproducible and efficient synthesis suitable for researchers with a foundational knowledge of organic chemistry.

Synthetic Pathway Overview

The synthesis of ethyl acetamidocyanoacetate from the readily available starting material, ethyl cyanoacetate (B8463686), is a three-step process. The overall transformation involves the introduction of an amino group at the α-position of the ester, followed by its acetylation.

The logical flow of this synthesis is as follows:

Caption: Overall synthetic scheme for ethyl acetamidocyanoacetate.

Experimental Protocols

This section provides detailed, step-by-step procedures for the synthesis of ethyl acetamidocyanoacetate.

Step 1: Synthesis of Ethyl Hydroxyiminocyanoacetate

This initial step involves the nitrosation of ethyl cyanoacetate at the α-carbon.

Experimental Workflow:

Ethyl acetamidocyanoacetate physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl acetamidocyanoacetate is a versatile organic compound that serves as a crucial intermediate in the synthesis of a wide array of pharmaceutical and specialty chemicals. Its unique molecular architecture, featuring an acetamido group, a cyano group, and an ethyl ester functionality, provides multiple reactive centers, making it a valuable building block in medicinal chemistry and organic synthesis. This technical guide provides a comprehensive overview of the physical and chemical properties of ethyl acetamidocyanoacetate, detailed experimental protocols for its characterization, and insights into its reactivity and applications.

Chemical and Physical Properties

Ethyl acetamidocyanoacetate is a white to off-white crystalline solid at room temperature. It is soluble in common organic solvents such as ethanol, dimethyl sulfoxide (B87167) (DMSO), and dimethylformamide (DMF). Proper storage in a cool, dry, and well-ventilated area is recommended to ensure its stability.[1]

Table 1: Physical and Chemical Properties of Ethyl Acetamidocyanoacetate

| Property | Value | Reference |

| Molecular Formula | C₇H₁₀N₂O₃ | [2][3] |

| Molecular Weight | 170.17 g/mol | [2][3] |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 125-130 °C | [4] |

| Boiling Point | 347.5 ± 27.0 °C (Predicted) | [4] |

| Density | 1.155 ± 0.06 g/cm³ (Predicted) | [4] |

| CAS Number | 4977-62-2 | [3] |

Spectroscopic Data

The structural elucidation of ethyl acetamidocyanoacetate is supported by various spectroscopic techniques.

Table 2: Key Spectroscopic Data for Ethyl Acetamidocyanoacetate

| Technique | Key Peaks/Signals | Source |

| ¹H NMR | Data available on PubChem | [2] |

| ¹³C NMR | Data available on PubChem | [2] |

| IR Spectroscopy | Data available via NIST | [5] |

| Mass Spectrometry | GC-MS data available on PubChem | [2] |

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of ethyl acetamidocyanoacetate was not found in the searched literature, a general understanding of its synthesis can be derived from standard organic chemistry principles and protocols for similar compounds. The synthesis would likely involve the acylation of ethyl cyanoacetate (B8463686).

A generalized synthetic approach is outlined below. Note: This is a hypothetical procedure and would require optimization and safety assessment before implementation.

General Synthetic Workflow

References

- 1. 105-56-6 CAS | ETHYL CYANOACETATE | Laboratory Chemicals | Article No. 03725 [lobachemie.com]

- 2. Ethyl cyanoacetate = 98 105-56-6 [sigmaaldrich.com]

- 3. Ethyl acetamidocyanoacetate | C7H10N2O3 | CID 95422 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ethyl acetamidocyanoacetate | 4977-62-2 [m.chemicalbook.com]

- 5. Ethyl cyanoacetate or Ethyl 2-cyanocetate Manufacturers, with SDS [mubychem.com]

Unveiling N-Acetyl-2-cyanoglycine Ethyl Ester: A Historical and Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetyl-2-cyanoglycine ethyl ester, also known by its synonym ethyl acetamidocyanoacetate, is a versatile chemical intermediate with significant applications in organic synthesis, particularly in the preparation of amino acid derivatives and heterocyclic compounds. This technical guide provides a comprehensive overview of its discovery, historical development, and detailed experimental protocols for its synthesis. Quantitative data, including physical and spectroscopic properties, are presented in a structured format. Furthermore, this guide illustrates the compound's role as a synthetic intermediate through a detailed workflow diagram.

Introduction

N-Acetyl-2-cyanoglycine ethyl ester (Chemical Formula: C₇H₁₀N₂O₃, CAS Number: 4977-62-2) is a key building block in synthetic organic chemistry.[1] Its utility stems from the presence of multiple reactive functional groups, including an ester, a nitrile, and an N-acetyl group, which allow for a variety of chemical transformations. This guide delves into the historical context of its discovery and provides a detailed technical overview for its application in a laboratory setting.

Discovery and History

The synthesis of N-Acetyl-2-cyanoglycine ethyl ester, referred to as ethyl acetamidocyanoacetate, was described in the scientific literature as early as 1951 in a publication in the Journal of the American Chemical Society. This paper, titled "The Synthesis of Ethyl Acetamidocyanoacetate, DL-Lysine, DL-Ornithine and DL-Tyrosine Labeled with Isotopic Carbon," highlights its early use in the synthesis of isotopically labeled amino acids, a critical tool in metabolic studies.[2] Its role as a precursor in the synthesis of amino acids was also explored in earlier work, as indicated by a 1946 publication in the same journal, which discussed the synthesis of amino acids from ethyl acetamidocyanoacetate and ethyl acetamidomalonate.[3] These early studies established its importance as a versatile reagent in bio-organic chemistry.

Physicochemical Properties

A summary of the key quantitative data for N-Acetyl-2-cyanoglycine ethyl ester is provided in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₀N₂O₃ | [1] |

| Molecular Weight | 170.17 g/mol | [4] |

| CAS Number | 4977-62-2 | [1][4] |

| Appearance | White to off-white crystalline powder | [5] |

| Melting Point | 42-48 °C | [5] |

| Boiling Point | 143 °C at 15 mmHg | [6] |

| Solubility | Soluble in organic solvents | [5] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of N-Acetyl-2-cyanoglycine ethyl ester.

| Spectroscopy | Data | Reference(s) |

| ¹H NMR | Data available on PubChem | [7] |

| ¹³C NMR | Data available on PubChem | [7] |

| Infrared (IR) | Data available on PubChem | [7] |

| Mass Spectrometry | Data available on PubChem | [7] |

Experimental Protocols

While the original 1951 publication provides the earliest documented synthesis, a detailed, publicly accessible protocol for the synthesis of a key precursor, ethyl cyanoacetate (B8463686), is available from Organic Syntheses. The synthesis of N-Acetyl-2-cyanoglycine ethyl ester typically involves the acetylation of ethyl 2-aminocyanoacetate or a related synthetic equivalent.

Synthesis of Ethyl Cyanoacetate (A Key Precursor)

A common method for the preparation of ethyl cyanoacetate involves the esterification of cyanoacetic acid. A detailed and reliable procedure is outlined in Organic Syntheses.[8]

Reaction Scheme:

Caption: Esterification of Cyanoacetic Acid to Ethyl Cyanoacetate.

Procedure (Adapted from Organic Syntheses):

-

In a round-bottomed flask equipped with a reflux condenser, a mixture of cyanoacetic acid and absolute ethanol is prepared.

-

A catalytic amount of concentrated sulfuric acid is carefully added to the mixture.

-

The reaction mixture is heated to reflux for several hours.

-

After cooling, the excess ethanol is removed by distillation under reduced pressure.

-

The resulting crude ethyl cyanoacetate is then purified by vacuum distillation.

Synthetic Applications

N-Acetyl-2-cyanoglycine ethyl ester is a valuable intermediate in the synthesis of various organic molecules, most notably in the preparation of α-amino acids. The following workflow illustrates its role in this synthetic pathway.

Caption: Synthesis of α-Amino Acids using N-Acetyl-2-cyanoglycine ethyl ester.

This pathway allows for the introduction of various side chains (R-groups) onto the glycine (B1666218) backbone, providing access to a wide range of natural and unnatural amino acids.

Conclusion

N-Acetyl-2-cyanoglycine ethyl ester, a compound with a rich history dating back to the mid-20th century, continues to be a relevant and valuable tool in synthetic organic chemistry. Its utility as a precursor for amino acids and other complex organic molecules makes it an important compound for researchers in drug discovery and development. This guide has provided a comprehensive overview of its history, properties, and a foundational understanding of its synthesis and applications.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Ethyl cyanoacetate | C5H7NO2 | CID 7764 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. hmdb.ca [hmdb.ca]

- 5. e3s-conferences.org [e3s-conferences.org]

- 6. researchgate.net [researchgate.net]

- 7. Ethyl acetamidocyanoacetate | C7H10N2O3 | CID 95422 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide on the Solubility of Ethyl Acetamidocyanoacetate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties of Ethyl Acetamidocyanoacetate

-

Molecular Formula: C₇H₁₀N₂O₃[1]

-

Molecular Weight: 170.17 g/mol [1]

-

Appearance: White crystalline solid[2]

-

Melting Point: 128°C to 130°C[3]

Qualitative Solubility of Ethyl Acetamidocyanoacetate

Ethyl acetamidocyanoacetate is generally described as having good to moderate solubility in common organic solvents.[2][4] This solubility is a key feature that facilitates its use in a variety of synthetic applications.[4] The available qualitative solubility data is summarized in the table below.

| Solvent | Solubility | Reference |

| Ethanol | Soluble | [4] |

| Dimethyl Sulfoxide (DMSO) | Soluble | [4] |

| Dimethylformamide (DMF) | Soluble | [4] |

Note: The term "soluble" is a qualitative description. For precise applications, it is highly recommended to determine the quantitative solubility through experimental methods as outlined in the following section.

Experimental Protocol for Solubility Determination

The following is a detailed, generalized methodology for determining the equilibrium solubility of a solid compound such as ethyl acetamidocyanoacetate in an organic solvent. This protocol is based on the widely accepted shake-flask method, which is a reliable technique for establishing thermodynamic solubility.

Objective:

To determine the concentration of a saturated solution of ethyl acetamidocyanoacetate in a specific organic solvent at a controlled temperature.

Materials:

-

Ethyl acetamidocyanoacetate (solid, high purity)

-

Selected organic solvent(s) (analytical grade)

-

Vials with screw caps

-

Thermostatically controlled shaker or orbital incubator

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm pore size, compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system equipped with a suitable detector

-

Evaporation apparatus (e.g., rotary evaporator or nitrogen stream)

-

Drying oven

Methodology:

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid ethyl acetamidocyanoacetate to a series of vials.

-

To each vial, add a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure that a saturated solution is formed.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient duration (typically 24-48 hours) to allow the system to reach thermodynamic equilibrium.

-

-

Sample Withdrawal and Filtration:

-

After the equilibration period, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the withdrawn sample using a syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved microparticles.

-

-

Gravimetric Analysis (Optional but recommended for confirmation):

-

Accurately weigh the vial containing the filtered saturated solution.

-

Carefully evaporate the solvent using a rotary evaporator or a gentle stream of nitrogen.

-

Dry the remaining solid residue in a vacuum oven at a temperature below the compound's melting point until a constant weight is achieved.

-

The weight of the residue corresponds to the amount of dissolved ethyl acetamidocyanoacetate in the known volume of the solvent.

-

-

Chromatographic Analysis (Primary Method):

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC or GC).

-

Analyze the diluted sample to determine the precise concentration of ethyl acetamidocyanoacetate. A pre-established calibration curve with standards of known concentrations is required for accurate quantification.

-

-

Calculation of Solubility:

-

From the chromatographic data, calculate the concentration of ethyl acetamidocyanoacetate in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in standard units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Visualization of Experimental Workflow

The following diagram illustrates the logical steps involved in the experimental determination of solubility using the shake-flask method.

Caption: Workflow for Solubility Determination.

This guide serves as a foundational resource for researchers working with ethyl acetamidocyanoacetate. While quantitative solubility data appears to be unpublished, the provided qualitative information and experimental protocol offer a solid starting point for any research or development activities involving this versatile compound.

References

Spectroscopic data (NMR, IR, Mass Spec) of Ethyl acetamidocyanoacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl acetamidocyanoacetate is a versatile building block in organic synthesis, particularly in the preparation of heterocyclic compounds and amino acid derivatives, which are of significant interest in medicinal chemistry and drug development. A thorough understanding of its structural and spectroscopic properties is crucial for its effective utilization in synthetic pathways and for the unambiguous characterization of its reaction products. This technical guide provides a comprehensive overview of the key spectroscopic data for ethyl acetamidocyanoacetate, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols for acquiring this data are also presented to facilitate reproducibility and further research.

Spectroscopic Data

The following tables summarize the available spectroscopic data for ethyl acetamidocyanoacetate.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available in search results |

Note: Specific ¹H NMR peak assignments for ethyl acetamidocyanoacetate were not available in the provided search results. A typical ¹H NMR spectrum would be expected to show signals for the ethyl group (a quartet and a triplet), the acetyl methyl group (a singlet), the methine proton, and the amide proton.

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results |

Note: Specific ¹³C NMR peak assignments for ethyl acetamidocyanoacetate were not available in the provided search results. The spectrum would be expected to show signals for the carbonyl carbons of the ester and amide, the cyano carbon, the methine carbon, the ethyl group carbons, and the acetyl methyl carbon.

Table 3: IR Spectroscopic Data[1][2]

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3400 | N-H stretch (amide) |

| ~2980 | C-H stretch (aliphatic) |

| ~2260 | C≡N stretch (nitrile) |

| ~1750 | C=O stretch (ester) |

| ~1680 | C=O stretch (amide I) |

| ~1540 | N-H bend (amide II) |

| ~1200 | C-O stretch (ester) |

Note: The IR data is based on typical values for the functional groups present in the molecule and supported by data available in the PubChem and NIST databases.[1]

Table 4: Mass Spectrometry Data[1]

| m/z | Relative Intensity (%) | Assignment |

| 170 | Data not available | [M]⁺ (Molecular Ion) |

| 128 | Data not available | [M - C₂H₂O]⁺ |

| 100 | Data not available | [M - C₂H₅OCO]⁺ |

| 43 | 100 | [CH₃CO]⁺ (Base Peak) |

Note: A detailed fragmentation pattern with relative intensities was not fully available. The molecular ion peak is expected at m/z 170, corresponding to the molecular weight of the compound. The base peak is reported to be at m/z 43.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1.1. ¹H NMR Spectroscopy

-

Sample Preparation: Weigh approximately 5-10 mg of ethyl acetamidocyanoacetate and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Use a pulse angle of 30-45 degrees.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a sufficient number of scans (typically 16-64) to achieve an adequate signal-to-noise ratio.

-

-

Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase the spectrum and perform baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

1.2. ¹³C NMR Spectroscopy

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg of ethyl acetamidocyanoacetate dissolved in 0.6-0.7 mL of a deuterated solvent.

-

Instrumentation: Use a 75 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Employ proton decoupling to simplify the spectrum.

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

Use a pulse angle of 45-90 degrees.

-

Set a relaxation delay of 2-5 seconds.

-

Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Processing: Perform a Fourier transform, phase the spectrum, and apply baseline correction. Reference the chemical shifts to the deuterated solvent signal.

Infrared (IR) Spectroscopy

2.1. KBr Pellet Method

-

Sample Preparation: Grind a small amount (1-2 mg) of ethyl acetamidocyanoacetate with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet die and press it under high pressure (typically 8-10 tons) for several minutes to form a thin, transparent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Spectral Collection: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹, with a resolution of 4 cm⁻¹.

-

Background Correction: A background spectrum of a pure KBr pellet or empty beam path should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

3.1. Electron Ionization (EI) Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample (typically in solution or as a solid on a direct insertion probe) into the mass spectrometer. If using Gas Chromatography-Mass Spectrometry (GC-MS), the sample is vaporized and separated on a GC column before entering the ion source.

-

Ionization: Bombard the gaseous sample molecules with a beam of high-energy electrons (typically 70 eV).

-

Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) which separates them based on their mass-to-charge ratio (m/z).

-

Detection: Detect the separated ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

-

Data Interpretation: Analyze the molecular ion peak to determine the molecular weight and the fragmentation pattern to deduce the structure of the molecule.

Visualization

The following diagram illustrates the logical workflow for the spectroscopic analysis of ethyl acetamidocyanoacetate.

Caption: Workflow for the spectroscopic characterization of ethyl acetamidocyanoacetate.

References

A Technical Guide to Commercial Sourcing and Application of High-Purity Ethyl Acetamidocyanoacetate

For researchers, scientists, and professionals in drug development, the procurement of high-purity chemical intermediates is a critical first step in the journey of discovery. Ethyl acetamidocyanoacetate (CAS No. 4977-62-2), a versatile organic compound, serves as a pivotal building block in the synthesis of a wide array of bioactive molecules and pharmaceutical agents.[1][2] Its unique structure, which incorporates an acetamido group and a cyanoacetate (B8463686) moiety, makes it a valuable precursor for creating complex molecular architectures, including amino acid derivatives and heterocyclic compounds.[1][2] This guide provides an in-depth overview of commercial suppliers, technical specifications, and key applications of high-purity Ethyl acetamidocyanoacetate.

Commercial Suppliers and Specifications

Sourcing high-purity Ethyl acetamidocyanoacetate is essential for ensuring the reliability and reproducibility of experimental results. Several reputable chemical suppliers offer this compound, often with detailed specifications to meet the stringent requirements of pharmaceutical and scientific research. The following table summarizes the key quantitative data from a selection of commercial suppliers.

| Supplier | Purity Specification | Form/Appearance | Molecular Weight ( g/mol ) | CAS Number | Additional Notes |

| Chem-Impex | ≥ 98% (GC) | White crystalline solid | 170.2 | 4977-62-2 | Storage recommended at 0-8 °C.[1] |

| SRIRAMCHEM | ≥98% (typical) | Colorless to pale yellow liquid or solid | 172.15 | 4977-62-2 | Offers comprehensive documentation including COA, NMR, HPLC, and LC-MS data.[2] |

| CHEMLYTE SOLUTIONS | Pharmaceutical Grade/99% | White to off-white powder, crystals | 170.17 | 4977-62-2 | A China-based manufacturer.[3] |

| Thermo Scientific | 98% | - | 170.17 | 4977-62-2 | Melting point specified at 128°C to 130°C.[4] |

| Sigma-Aldrich | 97% | Powder | 170.17 | 4977-62-2 | Described as white to off-white in color. |

Core Applications in Drug Development and Organic Synthesis

Ethyl acetamidocyanoacetate is a key intermediate in a variety of synthetic pathways due to its reactive nature.[1] Its ability to participate in diverse chemical reactions, such as nucleophilic substitutions and cycloadditions, makes it a valuable tool for synthetic chemists.[1]

Key application areas include:

-

Pharmaceutical Synthesis: The compound is a crucial intermediate in the production of various pharmaceuticals. It has been notably explored in the synthesis of anti-inflammatory and analgesic agents, highlighting its significance in medicinal chemistry.[1]

-

Heterocyclic Chemistry: It serves as a precursor for the synthesis of heterocyclic compounds, which form the core structure of many drugs.[2]

-

Amino Acid and Peptide Synthesis: Its structure makes it suitable for use as an intermediate in the synthesis of amino acids and peptides.[2]

-

Agrochemicals: Beyond pharmaceuticals, it is also utilized in the formulation of agrochemicals for crop protection.[1]

The following diagram illustrates a generalized workflow for the procurement and application of Ethyl acetamidocyanoacetate in a research and development setting.

References

An In-depth Technical Guide to the Key Reactive Sites of Ethyl Acetamidocyanoacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-acetamido-2-cyanoacetate, a multifaceted molecule, serves as a pivotal intermediate in the synthesis of a wide array of pharmaceutical and agrochemical compounds.[1][2] Its synthetic versatility stems from the presence of multiple reactive centers: an ester, a nitrile, an amide, and an activated α-carbon. This technical guide provides a comprehensive analysis of these reactive sites, detailing their electronic properties and predicting their behavior in various chemical transformations. This document synthesizes available data to offer a predictive framework for the molecule's reactivity, supported by generalized experimental protocols and theoretical considerations.

Molecular Structure and Physicochemical Properties

Ethyl acetamidocyanoacetate possesses a unique combination of functional groups that dictates its chemical behavior. The molecular structure and key physicochemical properties are summarized below.[3][4]

Table 1: Physicochemical Properties of Ethyl Acetamidocyanoacetate [3][4]

| Property | Value |

| IUPAC Name | ethyl 2-acetamido-2-cyanoacetate |

| Synonyms | N-Acetyl-2-cyanoglycine ethyl ester |

| CAS Number | 4977-62-2 |

| Molecular Formula | C₇H₁₀N₂O₃ |

| Molecular Weight | 170.17 g/mol |

| Appearance | White crystalline solid |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Soluble in common organic solvents |

Analysis of Key Reactive Sites

The reactivity of Ethyl acetamidocyanoacetate is governed by the interplay of its four principal reactive sites. The following sections dissect the anticipated reactivity of each site based on established principles of organic chemistry.

The α-Carbon: A Hub of Nucleophilic Reactivity

The carbon atom situated between the cyano and the ester groups (the α-carbon) is the most prominent reactive site for nucleophilic attack. The acidity of the α-hydrogen is significantly enhanced by the electron-withdrawing effects of the adjacent cyano (-CN) and ester (-COOEt) groups. The presence of the acetamido (-NHCOCH₃) group further influences this acidity.

This enhanced acidity facilitates the formation of a resonance-stabilized carbanion, which can readily participate in a variety of carbon-carbon bond-forming reactions.

Logical Relationship of α-Carbon Deprotonation and Resonance Stabilization

Caption: Deprotonation of the α-carbon leads to a stabilized carbanion.

The Ester Group: Susceptible to Nucleophilic Acyl Substitution

The carbonyl carbon of the ethyl ester group is electrophilic and is a target for nucleophilic acyl substitution reactions. Common reactions include hydrolysis, transesterification, and amidation.

-

Hydrolysis: Under acidic or basic conditions, the ester can be hydrolyzed to the corresponding carboxylic acid. Basic hydrolysis (saponification) is typically irreversible due to the formation of the carboxylate salt.

-

Transesterification: In the presence of an alcohol and a catalyst, the ethoxy group can be exchanged for a different alkoxy group.

-

Amidation: Reaction with amines can convert the ester into an amide.

The Nitrile Group: A Versatile Functional Group

The cyano group offers several avenues for chemical transformation:

-

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to a carboxylic acid or an amide intermediate.

-

Reduction: The nitrile can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄).

-

Cyclization Reactions: The nitrile group can participate in intramolecular cyclization reactions, such as the Thorpe-Ziegler reaction, to form cyclic ketones after hydrolysis.[2][3] It is also a key participant in the synthesis of various heterocyclic systems.[6]

The Amide Group: Generally Less Reactive

The amide functional group is the least reactive of the carbonyl derivatives towards nucleophilic attack due to the resonance donation from the nitrogen lone pair, which reduces the electrophilicity of the carbonyl carbon. However, under forcing conditions, it can undergo hydrolysis to the corresponding carboxylic acid and amine.

Key Reactions and Experimental Protocols

While specific, detailed experimental protocols for many reactions of Ethyl acetamidocyanoacetate are not widely published, its structural similarity to other well-studied compounds allows for the reliable adaptation of established procedures.

Alkylation of the α-Carbon

The acidity of the α-hydrogen makes this position readily amenable to alkylation.

Experimental Workflow for α-Alkylation

Caption: General workflow for the alkylation of the α-carbon.

Generalized Experimental Protocol:

-

Dissolve Ethyl acetamidocyanoacetate in an anhydrous aprotic solvent (e.g., THF, DMF) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to a low temperature (typically 0 °C or -78 °C).

-

Slowly add a strong base (e.g., sodium hydride, lithium diisopropylamide) to generate the enolate.

-

Stir the mixture at low temperature for a specified time to ensure complete enolate formation.

-

Add the desired alkylating agent (e.g., an alkyl halide) dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC).

-

Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Hydrolysis of the Ester Group (Saponification)

Generalized Experimental Protocol:

-

Dissolve Ethyl acetamidocyanoacetate in a mixture of an alcohol (e.g., ethanol) and water.

-

Add an excess of a strong base (e.g., sodium hydroxide (B78521) or potassium hydroxide).

-

Heat the mixture to reflux and monitor the reaction progress by TLC until the starting material is consumed.[7]

-

Cool the reaction mixture to room temperature and acidify with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

-

Collect the solid product by filtration, wash with cold water, and dry.

Synthesis of Heterocyclic Scaffolds

Ethyl acetamidocyanoacetate is a valuable precursor for the synthesis of various heterocyclic compounds, such as pyrimidines and quinolones, which are of significant interest in drug discovery.[8][9]

Signaling Pathway for Heterocycle Synthesis

Caption: Pathway to heterocycles from Ethyl acetamidocyanoacetate.

Generalized Experimental Protocol for Pyrimidine Synthesis:

-

In a suitable solvent such as ethanol, dissolve Ethyl acetamidocyanoacetate and a dinucleophilic reagent (e.g., guanidine (B92328) or urea).

-

Add a base, such as sodium ethoxide, to catalyze the condensation reaction.

-

Heat the reaction mixture to reflux for several hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the mixture and neutralize with an acid.

-

The precipitated product can be isolated by filtration and purified by recrystallization.

Conclusion

Ethyl acetamidocyanoacetate is a highly functionalized molecule with multiple reactive sites that can be selectively targeted to achieve a wide range of chemical transformations. The acidic α-carbon is the primary center for nucleophilic reactions, enabling the construction of complex carbon skeletons. The ester and nitrile groups provide further opportunities for functional group interconversions and participation in cyclization reactions to form valuable heterocyclic systems. While the amide group is comparatively less reactive, it can still be manipulated under more vigorous conditions. This guide provides a foundational understanding of the reactivity of Ethyl acetamidocyanoacetate, which is crucial for its effective utilization in the design and synthesis of novel molecules in the pharmaceutical and chemical industries. Further experimental studies to quantify the relative reactivity of these sites would be highly beneficial for the precise control of its synthetic applications.

References

- 1. organicreactions.org [organicreactions.org]

- 2. Thorpe-Ziegler Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 3. Thorpe reaction - Wikipedia [en.wikipedia.org]

- 4. Ethyl acetamidocyanoacetate | C7H10N2O3 | CID 95422 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. sfu.ca [sfu.ca]

- 8. mdpi.com [mdpi.com]

- 9. BiCl3-catalyzed green synthesis of 4-hydroxy-2-quinolone analogues under microwave irradiation - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Insights into the Reactivity of Ethyl Acetamidocyanoacetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl acetamidocyanoacetate is a versatile multifunctional compound of significant interest in organic synthesis, particularly for the construction of novel heterocyclic scaffolds and amino acid derivatives relevant to drug discovery. Its unique structure, incorporating an acetamido group, a cyano moiety, and an ethyl ester function attached to a central carbon, bestows upon it a rich and varied chemical reactivity. This technical guide provides an in-depth exploration of the theoretical aspects of ethyl acetamidocyanoacetate's reactivity. While direct computational studies on this specific molecule are not extensively available in the current literature, this guide synthesizes theoretical data from closely related compounds and well-understood reaction mechanisms to provide a robust predictive framework for its chemical behavior. This document summarizes key quantitative data, outlines relevant computational methodologies, and presents signaling pathways and experimental workflows through detailed diagrams to serve as a comprehensive resource for professionals in the field.

Introduction: The Structural and Electronic Landscape of Ethyl Acetamidocyanoacetate

Ethyl acetamidocyanoacetate, with the chemical formula C₇H₁₀N₂O₃, possesses a unique combination of functional groups that dictate its reactivity.[1] The central α-carbon is rendered highly acidic due to the powerful electron-withdrawing effects of the adjacent cyano (-CN) and ethyl ester (-COOEt) groups. This "active methylene" character is the cornerstone of its utility in a wide array of carbon-carbon bond-forming reactions.[2][3]

The acetamido group (-NHCOCH₃) further modulates the electronic properties and steric environment of the molecule. It can participate in hydrogen bonding and its nitrogen atom possesses nucleophilic character, while the amide carbonyl can act as a hydrogen bond acceptor. Understanding the interplay of these functional groups is crucial for predicting the molecule's behavior in different chemical environments.

Theoretical Reactivity Analysis: Insights from Analogous Systems

In the absence of direct theoretical studies on ethyl acetamidocyanoacetate, we can extrapolate valuable information from computational analyses of molecules sharing its key functional moieties. Density Functional Theory (DFT) is a powerful tool for probing molecular properties and reaction mechanisms.[4][5]

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is instrumental in predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. For molecules containing acetamido and ester groups, DFT studies have shown that the HOMO is often localized over the aromatic ring (if present) and the acetamido group, while the LUMO is typically centered on the ester and other electron-withdrawing functionalities.[6] This suggests that the nitrogen of the acetamido group could be a site for electrophilic attack, while the carbonyl carbon of the ester and the cyano carbon are susceptible to nucleophilic attack.

Local Reactivity Descriptors: Fukui Functions

To pinpoint the most reactive sites within a molecule, local reactivity descriptors such as Fukui functions are employed. These indices, derived from DFT calculations, indicate the propensity of a specific atomic site to undergo nucleophilic, electrophilic, or radical attack.[4] Studies on acetamide (B32628) derivatives have demonstrated the utility of Fukui functions in identifying the most reactive atoms, which are often the nitrogen and oxygen atoms of the amide group.[4]

Table 1: Representative Theoretical Data from Analogous Compounds

| Compound Class | Computational Method | Key Findings | Reference |

| Acetamide Derivatives | DFT (B3LYP/6-31G) | Fukui functions identify nitrogen and oxygen atoms as key reactive sites. | [4] |

| α-Cyano-α-fluoro Esters | DFT and MP2 | Conformational analysis reveals stable syn and anti conformers with small energy differences. | [7] |

| N-Acyl Amino Acids | Not Specified | N-acyl glycines act as positive allosteric modulators of glycine (B1666218) receptors. | [8] |

| Cyano Derivatives | G3, MP2, DFT | Heats of formation calculated using atomization energies and isodesmic reactions. | [9] |

Note: The data presented in this table are for compounds structurally related to ethyl acetamidocyanoacetate and are intended to provide qualitative insights into its potential reactivity.

Key Reaction Mechanisms: A Theoretical Perspective

The reactivity of ethyl acetamidocyanoacetate is dominated by the chemistry of its active methylene (B1212753) group. The Knoevenagel condensation is a prototypical reaction for such compounds.[1][10][11]

The Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of an active methylene compound with an aldehyde or ketone, typically catalyzed by a base. The reaction proceeds through the formation of a carbanion, which then acts as a nucleophile.

A proposed mechanism for the Knoevenagel condensation of ethyl acetamidocyanoacetate with a generic aldehyde (R-CHO) is depicted below. DFT studies on similar reactions involving ethyl cyanoacetate (B8463686) have shown that the rate-determining step is often the initial C-C bond formation.[1]

Computational and Experimental Protocols

To gain deeper theoretical insights into the reactivity of ethyl acetamidocyanoacetate, the following computational methodologies, which have been successfully applied to related systems, are recommended.

Computational Protocol for Reactivity Analysis

A typical computational workflow to study the reactivity of a molecule like ethyl acetamidocyanoacetate would involve the steps outlined below.

The choice of DFT functional and basis set is crucial for obtaining accurate results. For organic molecules of this type, hybrid functionals like B3LYP in conjunction with Pople-style basis sets (e.g., 6-311++G(d,p)) or Dunning's correlation-consistent basis sets are commonly used.[5][12]

Applications in Drug Development and Synthesis

The versatile reactivity of ethyl acetamidocyanoacetate makes it a valuable building block in medicinal chemistry. Its ability to participate in cyclization and condensation reactions allows for the efficient synthesis of a wide range of heterocyclic compounds, which are prevalent scaffolds in many approved drugs.[1] Furthermore, its structural similarity to amino acid derivatives makes it a useful precursor for the synthesis of non-natural amino acids and peptidomimetics.[13]

Conclusion

While direct theoretical studies on the reactivity of ethyl acetamidocyanoacetate are limited, a comprehensive understanding of its chemical behavior can be constructed by drawing upon computational data from analogous molecular systems and established reaction mechanisms. The active methylene group, flanked by powerful electron-withdrawing groups, is the primary locus of reactivity, enabling participation in a variety of crucial C-C bond-forming reactions like the Knoevenagel condensation. The acetamido group further refines the molecule's electronic and steric properties. The computational methodologies and theoretical frameworks outlined in this guide provide a solid foundation for researchers and drug development professionals to predict and harness the synthetic potential of this versatile molecule. Future computational studies are encouraged to further elucidate the specific energetic and mechanistic details of its reactions.

References

- 1. researchgate.net [researchgate.net]

- 2. Active methylene compounds | PDF [slideshare.net]

- 3. EaseToLearn.com [easetolearn.com]

- 4. Density functional theory study of the local molecular properties of acetamide derivatives as anti-HIV drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jchemlett.com [jchemlett.com]

- 6. Synthesis, Crystal Structure, DFT Calculations, Hirshfeld Surface Analysis and In Silico Drug-Target Profiling of (R)-2-(2-(1,3-Dioxoisoindolin-2-yl)propanamido)benzoic Acid Methyl Ester - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Identification of N-acyl amino acids that are positive allosteric modulators of glycine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. A mechanistic study of the Knoevenagel condensation reaction: new insights into the influence of acid and base properties of mixed metal oxide catalysts on the catalytic activity - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 11. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. DFT-Based Insights into Carboxylic Acid Acidity: Correlating pKa with Free Energy and Vibrational Signatures [jchemlett.com]

- 13. N-Acyl amino acids and N-acyl neurotransmitter conjugates: neuromodulators and probes for new drug targets - PMC [pmc.ncbi.nlm.nih.gov]

Introduction to Ethyl acetamidocyanoacetate as a synthetic building block

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Ethyl 2-acetamido-2-cyanoacetate is a multifunctional organic compound that serves as a valuable intermediate in the synthesis of a wide array of complex molecules, particularly in the pharmaceutical and agrochemical industries.[1][2] Its unique structure, featuring an acetamido group, a cyano moiety, and an ethyl ester, provides multiple reactive sites for diverse chemical transformations.[3] This guide provides a comprehensive overview of the synthesis, properties, and key applications of ethyl acetamidocyanoacetate as a synthetic building block, complete with experimental protocols and visual diagrams to facilitate its use in research and development.

Physicochemical Properties

Ethyl acetamidocyanoacetate is typically a white crystalline solid or a colorless to pale yellow liquid, with good solubility in common organic solvents such as ethanol (B145695), DMSO, and DMF.[2][3] This solubility profile makes it highly compatible with a variety of reaction conditions.[3]

| Property | Value | Reference |

| Molecular Formula | C₇H₁₀N₂O₃ | [2] |

| Molecular Weight | 170.17 g/mol | [3] |

| CAS Number | 4977-62-2 | [2] |

| Appearance | White crystalline solid or colorless to pale yellow liquid | [2][3] |

| Purity | ≥98% (GC) | [2] |

| Storage Conditions | 0-8 °C, protected from moisture and light | [2][3] |

Synthesis of Ethyl Acetamidocyanoacetate

A robust method for the preparation of ethyl acetamidocyanoacetate involves the reductive acetylation of ethyl isonitrosocyanoacetate. This process provides the target compound in excellent yield.

Experimental Protocol: Synthesis of Ethyl Acetamidocyanoacetate

This protocol is adapted from the work of Fields, Walz, and Rothchild in the Journal of the American Chemical Society.

Reaction Scheme:

Caption: Reductive acetylation of ethyl isonitrosocyanoacetate.

Materials:

-

Ethyl isonitrosocyanoacetate

-

Palladium on charcoal (Pd/C) catalyst

-

Acetic anhydride

-

Ethanol (anhydrous)

Procedure:

-

A solution of ethyl isonitrosocyanoacetate in anhydrous ethanol is prepared in a hydrogenation vessel.

-

A catalytic amount of palladium on charcoal (Pd/C) is added to the solution.

-

The mixture is subjected to hydrogenation in the presence of acetic anhydride.

-

The reaction is monitored until the theoretical amount of hydrogen is consumed.

-

Upon completion, the catalyst is removed by filtration.

-

The solvent is evaporated under reduced pressure to yield the crude product.

-

The crude ethyl acetamidocyanoacetate can be further purified by recrystallization.

Applications in Synthesis

Ethyl acetamidocyanoacetate is a versatile precursor for the synthesis of amino acids, peptides, and a variety of heterocyclic compounds, which are foundational in drug discovery and development.[1][3]

Synthesis of Amino Acids

Ethyl acetamidocyanoacetate serves as a key starting material for the synthesis of isotopically labeled amino acids, which are crucial tools in metabolic research.

Synthesis of Heterocyclic Compounds

One of the most prominent applications of related active methylene (B1212753) compounds is in the synthesis of pyridone derivatives. Pyridones are a common scaffold in medicinal chemistry.

Experimental Protocol: Synthesis of 3-Cyano-6-methyl-2(1)-pyridone (Illustrative example using a related procedure)

This protocol is based on the condensation reaction of the sodium salt of formylacetone with cyanoacetamide, a reaction that showcases the utility of active methylene compounds in building heterocyclic rings.

Caption: Synthesis of a substituted pyridone.

Materials:

-

Sodium salt of formylacetone

-

Cyanoacetamide

-

Piperidine

-

Glacial acetic acid

-

Water

Procedure:

-

To the solid sodium salt of formylacetone, add a solution of cyanoacetamide in water.

-

Add piperidine acetate (prepared by neutralizing glacial acetic acid with piperidine in water).

-

Heat the mixture under reflux for 2 hours.

-

After reflux, add more water and acidify the solution with acetic acid to precipitate the product.

-

Cool the mixture in an ice bath to complete the precipitation.

-

Collect the yellow precipitate by filtration, wash with cold water, and dry.

This reaction demonstrates a typical cyclocondensation pathway that could be explored with ethyl acetamidocyanoacetate or its derivatives to access a variety of substituted pyridone structures. The acetamido group on ethyl acetamidocyanoacetate would offer an additional point of diversity in the final product.

Core Reactivity and Synthetic Potential

The synthetic utility of ethyl acetamidocyanoacetate stems from the reactivity of its functional groups:

-

Active Methylene Group: The presence of both a cyano and an ester group flanking the alpha-carbon makes the methylene proton acidic and susceptible to deprotonation. The resulting carbanion is a potent nucleophile, enabling a variety of carbon-carbon bond-forming reactions such as alkylations and condensations.

-

Nitrile Group: The cyano group can participate in cyclization reactions to form heterocyclic rings, or it can be hydrolyzed to a carboxylic acid or reduced to an amine.

-

Ester Group: The ethyl ester can be hydrolyzed to a carboxylic acid or can react with amines to form amides.

-

Acetamido Group: The amide functionality can influence the electronic properties of the molecule and can also be involved in cyclization reactions or be modified in subsequent synthetic steps.

Caption: Synthetic pathways from ethyl acetamidocyanoacetate.

Conclusion

Ethyl acetamidocyanoacetate is a highly functionalized and versatile building block with significant potential in organic synthesis. Its ability to participate in a wide range of chemical transformations makes it an invaluable tool for the construction of complex molecular architectures, particularly in the development of new pharmaceuticals and agrochemicals.[1][2] The experimental protocols and reaction pathways detailed in this guide provide a solid foundation for researchers and drug development professionals to harness the synthetic power of this important intermediate.

References

Stability and Storage of Ethyl Acetamidocyanoacetate: A Technical Guide

Ethyl acetamidocyanoacetate is a versatile reagent in organic synthesis, frequently employed as a building block for more complex molecules due to its multiple functional groups. Ensuring its stability and proper storage is paramount to maintain its purity and reactivity for successful and reproducible experimental outcomes. This technical guide provides an in-depth overview of the known stability profile, recommended storage conditions, and potential degradation pathways of Ethyl acetamidocyanoacetate.

Recommended Storage Conditions

Proper storage is crucial to prevent the degradation of Ethyl acetamidocyanoacetate. The compound should be stored in a tightly sealed container to protect it from moisture and atmospheric contaminants.[1] The general recommendations from various suppliers are summarized in the table below.

| Parameter | Recommended Condition | Source |

| Temperature | Store in a cool, dry place. Specific recommendations include storing below +30°C or between 2-8°C. | [2][3][4] |

| Atmosphere | Store in a well-ventilated area. | [2][3] |

| Light | Protect from light. | |

| Moisture | Protect from moisture. Store in a dry place. |

Chemical Stability and Potential Degradation Pathways

While specific, in-depth stability studies on Ethyl acetamidocyanoacetate are not extensively available in public literature, an understanding of its chemical structure allows for the prediction of its principal degradation pathways. The molecule contains three key functional groups susceptible to degradation: an ethyl ester, an acetamido (amide) group, and a cyano (nitrile) group.

Hydrolytic Degradation

The most probable degradation route for Ethyl acetamidocyanoacetate is hydrolysis. Both the ester and the amide functionalities can undergo hydrolysis, particularly in the presence of acid or base and water.

-

Ester Hydrolysis: The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid, yielding acetamidocyanoacetic acid and ethanol. This reaction can be catalyzed by both acids and bases.

-

Amide Hydrolysis: The acetamido group is generally more stable to hydrolysis than the ester group. However, under more vigorous acidic or basic conditions, it can be hydrolyzed to yield ethyl 2-amino-2-cyanoacetate and acetic acid.

-

Nitrile Hydrolysis: The cyano group can also be hydrolyzed under acidic or basic conditions, typically requiring harsher conditions than ester or amide hydrolysis. This would lead to the formation of a carboxylic acid or an amide, depending on the reaction conditions.

The following diagram illustrates the potential hydrolytic degradation pathways of Ethyl acetamidocyanoacetate.

Caption: Potential hydrolytic degradation pathways of Ethyl acetamidocyanoacetate.

Thermal and Photochemical Stability

While specific data on the thermal and photostability of Ethyl acetamidocyanoacetate is limited, its use in reactions involving refluxing for extended periods suggests a reasonable degree of thermal stability. However, as with most organic compounds, prolonged exposure to high temperatures or UV light should be avoided to prevent potential decomposition.

Experimental Protocol for Stability Assessment

For researchers and drug development professionals requiring a comprehensive understanding of the stability of Ethyl acetamidocyanoacetate under specific conditions, a formal stability study is recommended. The following outlines a representative experimental protocol.

Objective

To evaluate the stability of Ethyl acetamidocyanoacetate under various stress conditions (hydrolytic, oxidative, photolytic, and thermal) to identify potential degradation products and establish a stability profile.

Materials and Methods

-

Stress Conditions:

-

Hydrolytic: Solutions of Ethyl acetamidocyanoacetate in acidic (e.g., 0.1 N HCl), basic (e.g., 0.1 N NaOH), and neutral (e.g., water) media. Samples should be stored at a controlled temperature (e.g., 60°C).

-

Oxidative: Solution of Ethyl acetamidocyanoacetate in the presence of an oxidizing agent (e.g., 3% H₂O₂).

-

Photolytic: Solid and solution samples exposed to a combination of visible and UV light (e.g., ICH option 1 or 2).

-

Thermal: Solid sample stored at elevated temperatures (e.g., 60°C, 80°C).

-

-

Analytical Method:

-

A stability-indicating High-Performance Liquid Chromatography (HPLC) method should be developed and validated. This method must be able to separate the parent compound from all potential degradation products.

-

Typical HPLC Parameters:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

-

Detection: UV detection at a wavelength where Ethyl acetamidocyanoacetate and its potential degradation products absorb.

-

Column Temperature: Controlled, e.g., 30°C.

-

Flow Rate: e.g., 1.0 mL/min.

-

-

-

Procedure:

-

Prepare solutions of Ethyl acetamidocyanoacetate for each stress condition.

-

Store the samples under the specified conditions.

-